

Technical Support Center: C17510 Beryllium Copper for Spring Applications

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Compound of Interest		
Compound Name:	C 175	
Cat. No.:	B1668177	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress relaxation in C17510 beryllium copper spring applications.

Frequently Asked Questions (FAQs)

Q1: What is C17510 beryllium copper, and why is it used for springs?

A1: C17510, also known as Alloy 3, is a high-conductivity beryllium copper alloy containing approximately 0.2-0.6% beryllium and 1.4-2.2% nickel.[1] It is frequently chosen for spring applications, especially those requiring good electrical and thermal conductivity, due to its excellent combination of moderate strength, high conductivity, and good resistance to stress relaxation and fatigue.[2][3]

Q2: What is stress relaxation, and why is it a concern for spring applications?

A2: Stress relaxation is the time-dependent decrease in stress in a material held under a constant strain.[4] For a spring, this means a gradual loss of the force it exerts over time, which can lead to the failure of the component it is a part of, such as an electrical connector losing contact pressure.[4] This phenomenon is accelerated at elevated temperatures.[4]

Q3: How does heat treatment affect the stress relaxation of C17510?







A3: Heat treatment, specifically age hardening (also known as precipitation hardening), is crucial for optimizing the mechanical properties of C17510 and minimizing stress relaxation.[3] The process involves heating the material to a specific temperature to induce the precipitation of beryllium-rich phases within the copper matrix, which strengthens the alloy and improves its resistance to stress relaxation.[5]

Q4: What is the difference between AT and HT tempers for C17510?

A4: The temper designation indicates the condition of the alloy. The "A" temper (solution annealed) is soft and ductile, suitable for forming operations. The "H" temper is solution annealed and then cold-worked to increase its strength. Both "A" and "H" tempers require a subsequent age hardening treatment to achieve their final high-strength properties. The "AT" (solution annealed and then age-hardened) and "HT" (solution annealed, cold worked, and then age-hardened) designations refer to the final condition after heat treatment. The HT temper typically exhibits higher strength than the AT temper.

Q5: Can over-aging C17510 improve its performance?

A5: Over-aging, which involves heating the alloy for a longer time or at a higher temperature than required for peak strength, can be beneficial for some properties. While it may slightly decrease the ultimate tensile strength, over-aging can improve the alloy's electrical and thermal conductivity, as well as its dimensional and thermal stability.[1] This can be a desirable trade-off in applications where conductivity and stability are more critical than maximum strength.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Causes	Recommended Solutions
High Stress Relaxation in Springs	Improper Heat Treatment: Incorrect aging temperature or time can lead to an under- aged or over-aged condition, both of which can have suboptimal stress relaxation resistance.	Verify the age hardening protocol. For C17510, a typical treatment is 2-3 hours at 480°C (900°F).[1] Ensure accurate temperature control of the furnace.
Incorrect Temper Selection: Using a lower strength temper than required for the application's stress level.	Review the design requirements and select a temper (e.g., HT) that provides a sufficient initial yield strength to handle the applied stress.	
Excessive Operating Temperature: The spring is being used at a temperature that is too high for the material, even after proper heat treatment.	Evaluate the application's thermal conditions. If the temperature is too high, consider a different alloy with better high-temperature performance.	
Inconsistent Spring Performance	Non-uniform Heat Treatment: Variations in temperature within the furnace or uneven heating of the parts can lead to inconsistent material properties.	Ensure proper furnace calibration and uniform loading of parts to allow for consistent heat exposure. Consider using a furnace with forced air circulation.
Surface Contamination: Oxides or other contaminants on the spring surface prior to heat treatment can affect the final properties.	Thoroughly clean and degrease all parts before placing them in the furnace.	
Brittle Springs After Heat Treatment	Excessive Cold Work Before Aging: Too much cold deformation before age	If forming is required, ensure the selected temper can accommodate the degree of



	hardening can lead to reduced ductility.	forming without excessive work hardening.
Incorrect Furnace Atmosphere: While beryllium oxide will form regardless of the atmosphere, an oxidizing atmosphere can lead to excessive copper oxide formation, which may affect surface properties.[6]	Use a reducing or inert atmosphere in the furnace to minimize copper oxidation. A low dew point atmosphere of ~5% hydrogen in nitrogen is effective.[6]	

Data Presentation

Table 1: Typical Mechanical Properties of C17510

Tempers (at Room Temperature)

Temper	Tensile Strength (ksi)	Yield Strength (0.2% Offset) (ksi)	Elongation (%)	Rockwell Hardness
AT (TF00)	110	90	12	B96
HT (TH04)	115	110	8	B98

Data sourced from Copper.org[7]

Table 2: Stress Relaxation of C17510 HT (TH04) Temper

Temperature	Time (hours)	Initial Stress	% Stress Remaining
100°C (212°F)	1000	75% of Yield Strength	96%
200°C (392°F)	1000	75% of Yield Strength	75%

Experimental Protocols Age Hardening of C17510 for Optimal Stress Relaxation Resistance

Troubleshooting & Optimization





This protocol outlines the steps for age hardening C17510 springs to achieve a balance of high strength and excellent stress relaxation resistance.

1. Material Preparation:

- Ensure that the C17510 springs have been fabricated from either the 'A' (solution annealed) or 'H' (solution annealed and cold worked) temper.
- Thoroughly clean the springs to remove any oils, grease, or other surface contaminants. An ultrasonic bath with a suitable degreasing agent is recommended.
- Rinse the springs with deionized water and dry them completely.

2. Furnace Setup and Atmosphere:

- Preheat the furnace to the desired age hardening temperature. For C17510, the recommended temperature is 480°C (900°F).[1]
- If possible, use a furnace with a reducing or inert atmosphere to minimize copper oxidation. A low dew point atmosphere of approximately 5% hydrogen in nitrogen is ideal.[6] If an air atmosphere furnace is used, be aware that a darker surface oxide will form.

3. Age Hardening Procedure:

- Place the cleaned and dried springs in the preheated furnace.
- The recommended aging time is 2 to 3 hours.[1] The exact time will depend on the cross-sectional thickness of the springs and the desired final properties. Thicker sections may require longer times.
- For applications where dimensional stability and conductivity are critical, a slightly longer aging time (over-aging) may be beneficial, though this may result in a slight decrease in peak hardness.

4. Cooling:

• After the aging cycle is complete, remove the springs from the furnace and allow them to cool in ambient air. Quenching is not necessary for the age hardening of C17510.

5. Post-Treatment Cleaning (Optional):

• If the surface oxide needs to be removed for subsequent plating or soldering, a pickling process can be used. A solution of sulfuric acid is typically effective. Follow standard safety protocols when handling acids.



Stress Relaxation Testing (Mandrel Method - based on ASTM E328)

This protocol describes a common method for evaluating the stress relaxation of C17510 strip material.

1. Specimen Preparation:

- Prepare flat strip specimens of C17510 with uniform thickness and width.
- Ensure the specimens are in the desired final temper (e.g., AT or HT).

2. Mandrel Selection:

 Select a cylindrical mandrel with a diameter that will induce the desired initial stress in the outer fibers of the specimen when it is bent around the mandrel. The required mandrel diameter can be calculated using beam bending equations.

3. Test Procedure:

- Securely clamp the specimen to the mandrel.
- Place the mandrel with the attached specimen into a calibrated oven set to the desired test temperature.
- After a predetermined time, remove the assembly from the oven and allow it to cool to room temperature.
- Carefully unclamp the specimen from the mandrel.

4. Measurement of Stress Relaxation:

- Measure the permanent set (the amount of plastic deformation) in the specimen.
- The remaining stress in the specimen can be calculated from the change in the specimen's curvature. The percentage of stress remaining is a common way to report the results.

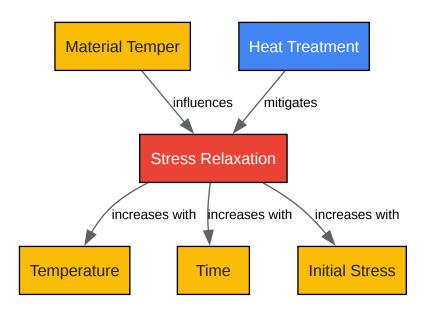
Visualizations





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Caption: Workflow for Age Hardening C17510 Springs.



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Caption: Key Factors Influencing Stress Relaxation.

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